molecular formula C7H11F2NO2 B1475421 2-(3,3-Difluoropiperidin-1-yl)acetic acid CAS No. 1240018-55-6

2-(3,3-Difluoropiperidin-1-yl)acetic acid

Cat. No. B1475421
M. Wt: 179.16 g/mol
InChI Key: NPCZGFDNELOHSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,3-Difluoropiperidin-1-yl)acetic acid is a chemical compound with the formula C7H11F2NO2 and a molecular weight of 179.16 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 2-(3,3-Difluoropiperidin-1-yl)acetic acid can be represented by the SMILES notation: O=C(O)CN(CCC1)CC1(F)F .


Physical And Chemical Properties Analysis

2-(3,3-Difluoropiperidin-1-yl)acetic acid is a solid substance . Its molecular weight is 179.16 .

Scientific Research Applications

Piperidine Derivatives

“2-(3,3-Difluoropiperidin-1-yl)acetic acid” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Drug Design

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . Therefore, “2-(3,3-Difluoropiperidin-1-yl)acetic acid”, being a piperidine derivative, could potentially be used in drug design.

Synthesis of Biologically Active Piperidines

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . “2-(3,3-Difluoropiperidin-1-yl)acetic acid” could potentially be used as a substrate for the synthesis of biologically active piperidines .

Pharmaceutical Applications

The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . Therefore, “2-(3,3-Difluoropiperidin-1-yl)acetic acid” could potentially have pharmaceutical applications.

Life Science Research

Given the importance of piperidine derivatives in various fields of science, “2-(3,3-Difluoropiperidin-1-yl)acetic acid” could potentially be used in life science research .

properties

IUPAC Name

2-(3,3-difluoropiperidin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F2NO2/c8-7(9)2-1-3-10(5-7)4-6(11)12/h1-5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPCZGFDNELOHSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC(=O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,3-Difluoropiperidin-1-yl)acetic acid

Synthesis routes and methods

Procedure details

Triethylamine (0.660 mL, 4.76 mmol) was added to a solution of 3,3-difluoropiperidine-HCl (500 mg, 3.17 mmol) and benzyl 2-bromoacetate (763 mg, 3.33 mmol) in methylene chloride (10 mL). The reaction mixture was stirred at ambient temperature for 2 h. The mixture was washed with 1 N aqueous sodium hydroxide and water, successively. The organic layer was concentrated and the residue was purified by flash column chromatography on silica gel (Hexane/EtOAc=25:1) to afford benzyl ester of 2-(3,3-difluoropiperidin-1-yl)acetic acid (486 mg, 56% yield) as a yellow oil.
Quantity
0.66 mL
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
763 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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